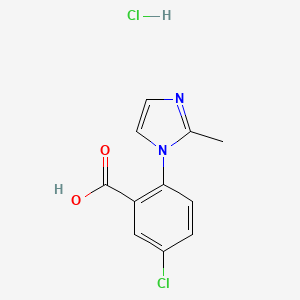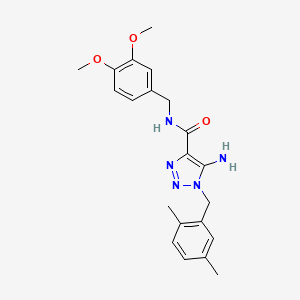
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide is a complex organic compound that features a unique combination of a naphthamide group and an isoxazole ring substituted with a thiophene moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The thiophene group can be introduced through a substitution reaction using thiophene-2-carboxylic acid derivatives . The final step involves the coupling of the isoxazole-thiophene intermediate with 1-naphthoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and catalyst-free conditions to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated thiophene derivatives.
Applications De Recherche Scientifique
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and thiophene moiety are crucial for binding to enzyme active sites, potentially inhibiting their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea: Known for its FLT3 inhibitory activity.
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Used in the synthesis of thiophene derivatives.
Uniqueness
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide stands out due to its unique combination of the isoxazole ring and naphthamide group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-19(16-8-3-6-13-5-1-2-7-15(13)16)20-12-14-11-17(23-21-14)18-9-4-10-24-18/h1-11H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZWDKGAEFNYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2763750.png)
![5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2763755.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2763756.png)


![Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2763761.png)


![1H,3H,4H-pyrano[4,3-b]quinolin-10-amine](/img/structure/B2763767.png)


![2,5-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2763770.png)
![N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2763771.png)
